Tridecyl 3-bromopropanoate
Description
Tridecyl 3-bromopropanoate is a brominated ester compound comprising a tridecyl (C₁₃H₂₇) alkyl chain esterified with 3-bromopropanoic acid. Its molecular formula is C₁₆H₂₉BrO₂, with a molecular weight of approximately 333.3 g/mol.
Properties
IUPAC Name |
tridecyl 3-bromopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-16(18)13-14-17/h2-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPOZABSRKTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecyl 3-bromopropanoate can be synthesized through the esterification of tridecyl alcohol with 3-bromopropanoic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield tridecyl alcohol and 3-bromopropanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux.
Major Products:
Substitution: Tridecyl alcohol derivatives with various functional groups.
Reduction: Tridecyl alcohol.
Hydrolysis: Tridecyl alcohol and 3-bromopropanoic acid.
Scientific Research Applications
Tridecyl 3-bromopropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of brominated esters on biological systems.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Industrial Applications: this compound is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of tridecyl 3-bromopropanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing tridecyl alcohol and 3-bromopropanoic acid, which can further participate in various biochemical pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below contrasts Tridecyl 3-bromopropanoate with five structurally related esters and phosphate derivatives:
Key Observations:
Reactivity: The bromine atom in this compound distinguishes it from non-halogenated analogs (e.g., Tridecyl acetate) by enabling nucleophilic substitution reactions. This contrasts with Tridecyl 9-hydroxynonanoate, where the hydroxyl group may participate in hydrogen bonding or oxidation reactions .
Lipophilicity: The long tridecyl chain enhances lipid solubility compared to short-chain esters like Ethyl 3-bromopropanoate, suggesting applications in non-polar matrices (e.g., surfactants, slow-release formulations).
Market and Application Trends
- Tridecyl acetate dominates industrial markets (e.g., plastics, coatings) due to cost-effectiveness and regulatory approval .
- Tridecyl trimellitate is prioritized in automotive and aerospace sectors for high-performance plasticizers, with a projected market growth of 4.2% CAGR (2025–2030) .
- However, handling challenges (e.g., bromine toxicity) may limit large-scale adoption .
Research Findings and Gaps
- Biological Activity: Tridecyl 9-hydroxynonanoate isolated from E.
- Environmental Impact : Phosphate esters (e.g., Tridecyl phosphate) face scrutiny due to persistence in ecosystems, whereas bromoesters may require evaluation of halogenated byproduct risks .
Q & A
Q. What are the recommended synthetic routes for Tridecyl 3-bromopropanoate, and how can reaction conditions be optimized?
this compound is synthesized via esterification of 3-bromopropanoic acid with tridecanol, typically using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC. Bromination of propanoic acid derivatives (e.g., 3-bromopropionyl chloride) followed by esterification with tridecanol is another viable route . Optimization involves controlling temperature (50–80°C), solvent selection (anhydrous dichloromethane or THF), and monitoring reaction progress via TLC or GC-MS. Purity is enhanced by column chromatography using silica gel and hexane/ethyl acetate gradients .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm ester linkage and bromine positioning.
- FT-IR for identifying C=O (ester) and C-Br stretches (600–700 cm⁻¹).
- Mass spectrometry (EI or ESI) for molecular ion validation (expected m/z ~335 for C₁₆H₃¹BrO₂).
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset >150°C) .
- X-ray crystallography (if crystalline) for structural elucidation .
Q. How should researchers ensure the stability of this compound during storage and handling?
Store in amber glass under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or light-induced degradation. Use anhydrous solvents and gloveboxes for moisture-sensitive steps. Regularly monitor purity via HPLC and test for bromide ion formation (e.g., AgNO₃ assay) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine moiety in this compound during nucleophilic substitution?
The bromine at the β-position exhibits moderate electrophilicity due to partial positive charge delocalization, as shown by computational spin density analysis (DFT studies). Reactivity trends align with SN2 mechanisms in polar aprotic solvents (e.g., DMF), with steric hindrance from the tridecyl chain slowing kinetics compared to shorter-chain analogs . Kinetic isotope effects and Hammett plots can further elucidate substituent impacts .
Q. How can computational modeling predict the behavior of this compound in catalytic systems?
Molecular dynamics (MD) simulations using software like Gaussian or ORCA can model interactions in catalytic cycles (e.g., Pd-catalyzed cross-coupling). Key parameters include bond dissociation energies (C-Br: ~70 kcal/mol) and solvent dielectric constants. PubChem’s SMILES (C(CC(=O)OCCOCCCCCCCCCCC)Br) and InChIKey aid in generating 3D conformers for docking studies .
Q. What role does this compound play in multi-step syntheses of bioactive molecules?
It serves as a masked carboxylic acid precursor in prodrug design. For example, hydrolysis under basic conditions yields 3-bromopropanoic acid, a key intermediate for antimetabolites. The tridecyl chain enhances lipid solubility, enabling blood-brain barrier penetration in neuroactive compounds .
Q. How should researchers address contradictions in experimental vs. theoretical data for this compound?
Cross-validate findings using:
- Isotopic labeling (e.g., ²H/¹³C) to trace reaction pathways.
- Multivariate analysis (PCA or PLS) to reconcile discrepancies between computational predictions and experimental yields.
- Systematic error checks (e.g., calibrating instruments, verifying solvent purity) .
Q. What protocols ensure reproducibility in studies involving this compound?
- Detailed documentation : Report exact molar ratios, catalyst batches, and purification gradients.
- Reference standards : Use certified NMR/IR spectra (e.g., NIST data) for benchmarking.
- Open-data practices : Share raw chromatograms and crystallographic files in repositories .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
